molecular formula C13H9F2N5OS B6624960 N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide

N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide

Cat. No.: B6624960
M. Wt: 321.31 g/mol
InChI Key: YGYQIEUSGYXCKV-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N5OS/c1-20-11(5-16-19-20)12(21)18-13-17-10(6-22-13)8-4-7(14)2-3-9(8)15/h2-6H,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYQIEUSGYXCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide typically involves the formation of the thiazole and triazole rings followed by their coupling. One common method involves the reaction of 2,5-difluoroaniline with thiourea to form the thiazole ring . This intermediate can then be reacted with various reagents to introduce the triazole ring and the carboxamide group .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, specific catalysts, and controlled temperature environments to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Mechanism of Action

The mechanism of action of N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to the desired biological effects . The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide is unique due to the presence of both thiazole and triazole rings, as well as the fluorine atoms on the phenyl ring. These features can enhance its biological activity and stability compared to other similar compounds .

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